

Relative Response Factor of Ixazomib Impurity 1: A Comparative Guide

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Compound of Interest		
Compound Name:	Ixazomib Impurity 1	
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For researchers, scientists, and drug development professionals, accurate quantification of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring the safety and efficacy of drug products. This guide provides a comparative overview of Ixazomib and its related substance, **Ixazomib Impurity 1**, with a focus on the determination of the Relative Response Factor (RRF). The RRF is an essential parameter for the accurate quantification of impurities when a reference standard for the impurity is not used in routine analysis.

Chemical Structures

Ixazomib is a selective and reversible proteasome inhibitor. Its chemical structure features a boronic acid functional group, which is key to its biological activity.

Ixazomib Impurity 1 is a process-related impurity of Ixazomib. It is the boronic ester formed between Ixazomib and a pinanediol derivative, which may be used as a protecting group during the synthesis.

Comparative Data

A direct experimental value for the Relative Response Factor of **Ixazomib Impurity 1** is not publicly available. The determination of this value requires specific experimental procedures as outlined in the following sections. The table below summarizes key characteristics of Ixazomib and **Ixazomib Impurity 1**.



Feature	lxazomib	Ixazomib Impurity 1
IUPAC Name	[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]a mino]-3-methylbutyl]boronic acid	2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide
Molecular Formula	C14H19BCl2N2O4	C24H33BCl2N2O4
Molecular Weight	361.03 g/mol	495.26 g/mol
Relative Response Factor (RRF)	1.00 (by definition)	To be determined experimentally

Experimental Protocol for RRF Determination

The following protocol outlines a method for determining the RRF of **Ixazomib Impurity 1** relative to Ixazomib using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is based on established analytical procedures for Ixazomib and its impurities[1][2].

Materials and Equipment

- Reference Standards: Ixazomib and Ixazomib Impurity 1 of known purity.
- Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (or other suitable buffer components).
- Equipment: HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes, and syringes.

Preparation of Solutions

- Stock Solutions (1 mg/mL):
 - Accurately weigh about 25 mg of Ixazomib reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g.,



acetonitrile/water mixture).

- Accurately weigh about 25 mg of Ixazomib Impurity 1 and prepare a stock solution in the same manner.
- Calibration Solutions:
 - Prepare a series of at least five calibration solutions for both Ixazomib and Ixazomib
 Impurity 1 by diluting the stock solutions to concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.

Chromatographic Conditions

A stability-indicating HPLC method should be used. The following conditions are a representative example[3][4][5]:

- Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 μm).
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: A suitable wavelength for both compounds, determined by UV spectral analysis (e.g., 274 nm)[4][5].
- Injection Volume: 10 μL.

Experimental Procedure

- Inject each calibration solution for Ixazomib and Ixazomib Impurity 1 into the HPLC system in triplicate.
- Record the peak areas from the resulting chromatograms.
- For each compound, plot a calibration curve of the mean peak area versus concentration.



 Perform a linear regression analysis for each calibration curve to determine the slope and the coefficient of determination (R²). The R² value should be > 0.99 for the curve to be considered linear.

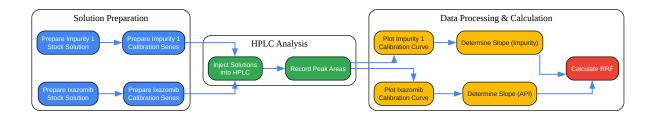
Calculation of Relative Response Factor (RRF)

The RRF is calculated as the ratio of the slopes of the calibration curves for the impurity and the API:

RRF = (Slope of Impurity 1 Calibration Curve) / (Slope of Ixazomib Calibration Curve)

Visualizations

Experimental Workflow for RRF Determination



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Caption: Workflow for the experimental determination of the Relative Response Factor.

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